3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea
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Description
3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) which plays a crucial role in the growth and survival of cancer cells.
Scientific Research Applications
Chemosensor Development
- Selective Al(3+) Sensing : A study by Maity and Govindaraju (2010) describes the synthesis of a pyrrolidine constrained bipyridyl-dansyl conjugate via click chemistry. This compound acts as a selective ratiometric and colorimetric chemosensor for Al(3+), demonstrating its potential in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).
Medicinal Chemistry
- Protein Degradation : Testa et al. (2018) explored the synthesis and conformational analysis of 3-fluoro-4-hydroxyprolines, revealing their stereochemistry-dependent effects on molecular recognition. This research highlights the compound's utility in targeted protein degradation, an emerging strategy in drug discovery (Testa et al., 2018).
Materials Science
- Enhancing Electrochromic Properties : Türkarslan et al. (2007) reported on the copolymerization of a fluorophenyl-pyrrole derivative with ethylene dioxythiophene, enhancing the electrochromic properties of conducting polymers. This application is significant for developing advanced display technologies and smart windows (Türkarslan et al., 2007).
Drug Discovery
- Kinase Inhibition for Cancer Treatment : Schroeder et al. (2009) identified substituted carboxamides as potent Met kinase inhibitors, demonstrating complete tumor stasis in preclinical models. This research supports the potential of similar compounds in cancer therapy (Schroeder et al., 2009).
Crystallography and Structural Chemistry
- Crystal Structure Analysis : Sharma et al. (2013) synthesized and analyzed the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, contributing to the field of crystallography and molecular design (Sharma et al., 2013).
properties
IUPAC Name |
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)-1-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-11(2)19(7-8-21)16(23)18-13-9-15(22)20(10-13)14-5-3-12(17)4-6-14/h3-6,11,13,21H,7-10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYAXBLEWYSZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea |
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